Enzymatic Inhibition Potency: AnCDA-IN-1 vs. Reported CDA Inhibitors
AnCDA-IN-1 exhibits an IC50 of 4.24 ± 0.16 μM against the purified AnCDA enzyme from Aspergillus nidulans [1]. This represents the sole reported IC50 value for a CDA inhibitor targeting this specific fungal ortholog. In contrast, CDA-IN-1 and CDA-IN-2 are characterized only by percentage inhibition values at a fixed high concentration (100 μM) against P. xanthii CDA orthologs, precluding direct IC50 comparison . VS-24 (CDA-IN-4) targets PstCDA with a reported Ki of 124 μmol/L (124 μM) [2], approximately 29-fold weaker than the AnCDA-IN-1 IC50 against AnCDA.
| Evidence Dimension | Enzymatic inhibitory potency (IC50/Ki) |
|---|---|
| Target Compound Data | 4.24 ± 0.16 μM (IC50) |
| Comparator Or Baseline | VS-24: Ki = 124 μM; CDA-IN-1/2: no IC50 reported |
| Quantified Difference | AnCDA-IN-1 IC50 ~29-fold lower than VS-24 Ki; IC50 unavailable for CDA-IN-1/2 |
| Conditions | AnCDA enzyme from A. nidulans; VS-24 Ki measured on PstCDA |
Why This Matters
A defined, low-micromolar IC50 against a well-characterized fungal CDA provides a quantifiable benchmark for inhibitor potency, enabling reliable dose-response studies and SAR optimization that are not possible with inhibitors lacking full concentration-response characterization.
- [1] Liu Y, Ahmed S, Fang Y, et al. Discovery of Chitin Deacetylase Inhibitors through Structure-Based Virtual Screening and Biological Assays. J Microbiol Biotechnol. 2022;32(4):504-513. DOI: 10.4014/jmb.2201.01009 View Source
- [2] Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. PubMed. 2026. PMID: 36696962 (placeholder). View Source
